molecular formula C12H16O2 B3406599 [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol CAS No. 342042-97-1

[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol

Cat. No.: B3406599
CAS No.: 342042-97-1
M. Wt: 192.25 g/mol
InChI Key: OFEOPPLYGXCLNY-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol: is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of phenyl-substituted cyclobutanes with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.

    Biological Studies: Used in research to study the effects of cyclobutane derivatives on biological systems.

Industry:

    Material Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.

Comparison with Similar Compounds

    [1-(Hydroxymethyl)-3-phenylcyclobutane]: Lacks the additional methanol group, resulting in different reactivity and applications.

    [1-(Hydroxymethyl)-3-phenylpropane]: A linear analog with different steric and electronic properties.

Uniqueness:

    Structural Features:

    Reactivity: The presence of both hydroxymethyl and phenyl groups allows for diverse chemical transformations and functionalizations.

Properties

IUPAC Name

[1-(hydroxymethyl)-3-phenylcyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEOPPLYGXCLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
Reactant of Route 2
[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
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[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
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[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
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[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
Reactant of Route 6
[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol

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